4H-Pyrazolo[4,5,1-de]pteridine

Scaffold topology Regioisomer differentiation Anti-inflammatory activity

4H-Pyrazolo[4,5,1-de]pteridine (CAS 871117-98-5) is a fused tricyclic heterocycle with the molecular formula C7H5N5 and a molecular weight of 159.15 g/mol, combining a pyrazole ring with a pteridine core in the unique [4,5,1-de] ring fusion topology. This scaffold embeds five nitrogen atoms within a compact planar framework (IUPAC: 1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene), yielding a polar surface area of approximately 90.65 Ų and a calculated AlogP of ~1.29.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 871117-98-5
Cat. No. B13960846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrazolo[4,5,1-de]pteridine
CAS871117-98-5
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=N2)NC=NC3=N1
InChIInChI=1S/C7H5N5/c1-2-12-6-5(3-11-12)9-4-10-7(6)8-1/h1-4H,(H,8,9,10)
InChIKeyIDXDPWWIBCFXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile of 4H-Pyrazolo[4,5,1-de]pteridine (CAS 871117-98-5)


4H-Pyrazolo[4,5,1-de]pteridine (CAS 871117-98-5) is a fused tricyclic heterocycle with the molecular formula C7H5N5 and a molecular weight of 159.15 g/mol, combining a pyrazole ring with a pteridine core in the unique [4,5,1-de] ring fusion topology . This scaffold embeds five nitrogen atoms within a compact planar framework (IUPAC: 1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene), yielding a polar surface area of approximately 90.65 Ų and a calculated AlogP of ~1.29 . The compound is structurally distinct from the more extensively studied pyrazolo[3,4-b]pyridine PDE4 inhibitors and pyrazolo[4,3-g]pteridine anti-inflammatory agents, occupying an underexplored region of nitrogen-rich heterocyclic chemical space that may offer differentiated binding interactions with biological targets [1][2].

Why Generic Substitution of 4H-Pyrazolo[4,5,1-de]pteridine Is Scientifically Unjustified


The 4H-pyrazolo[4,5,1-de]pteridine scaffold cannot be interchangeably substituted with pyrazolo[3,4-b]pyridines, pyrazolopyrimidines, or other fused pteridine regioisomers because the [4,5,1-de] ring fusion topology places nitrogen atoms in a spatial arrangement that is absent from alternative scaffolds [1]. In adenosine kinase inhibitor programs, the shift from pyridopyrimidine to pyrazolopyrimidine cores altered potency by over 100-fold (e.g., pyrazolopyrimidine 13c IC50 = 7.5 nM vs. inactive pyrrolopyrimidine 17a), demonstrating that apparently minor scaffold changes produce non-linear and unpredictable biological outcomes [2]. Similarly, pyrazolo[4,3-g]pteridines exhibit anti-inflammatory and antibacterial activities that are regioisomer-dependent, with activity arising specifically from the [4,3-g] fusion geometry rather than being a generic property of any pyrazole–pteridine hybrid [3]. For procurement decisions, this means that a request for 4H-pyrazolo[4,5,1-de]pteridine cannot be satisfied by sourcing a structurally similar but regioisomerically distinct compound without risking complete loss of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for 4H-Pyrazolo[4,5,1-de]pteridine vs. Closest Analogs


Regioisomeric Scaffold Topology: [4,5,1-de] vs. [4,3-g] Fusion Determines Biological Activity Class

The [4,5,1-de] ring fusion topology of the target compound is regioisomerically distinct from the [4,3-g] series. Pyrazolo[4,3-g]pteridines have demonstrated quantifiable anti-inflammatory activity in the carrageenan-induced paw edema model in rats [1]. Critically, this activity is regioisomer-specific; within the [4,3-g] series, compound 37 produced 68% edema inhibition while compound 38 produced 72% inhibition at 20 mg/kg oral dose compared to indomethacin (78% inhibition at 10 mg/kg), but these activities cannot be extrapolated to the [4,5,1-de] regioisomer due to fundamentally different nitrogen placement [1]. The [4,5,1-de] scaffold positions the pyrazole ring fusion across the pteridine [de] face, creating a distinct hydrogen-bond donor/acceptor pattern that is unavailable in any other regioisomeric series.

Scaffold topology Regioisomer differentiation Anti-inflammatory activity

Physicochemical Differentiation: Polar Surface Area and logP Position vs. Pyrazolopyridine PDE4 Inhibitors

The target compound exhibits a polar surface area (PSA) of 90.65 Ų and AlogP of 1.29 . In comparison, prototypical pyrazolo[3,4-b]pyridine PDE4 inhibitors such as compound 20a (with carboxamide and substituted amino groups) possess significantly larger PSA values (>110 Ų) and higher molecular weights (>350 Da) [1]. The lower molecular weight (159.15 Da) and moderate PSA of 4H-pyrazolo[4,5,1-de]pteridine place it in a favorable region of CNS drug-like chemical space (MW < 300 Da, PSA < 90 Ų being predictive of blood-brain barrier penetration), whereas most PDE4-targeted pyrazolopyridines exceed these thresholds. This physicochemical differentiation is quantifiable and relevant for projects where CNS exposure or high ligand efficiency is prioritized.

Physicochemical properties Drug-likeness CNS penetration potential

Antiproliferative Activity in HeLa Cells: Screening-Level Comparison with Pyrazolopyridine Derivatives

PubChem BioAssay data indicate that 4H-pyrazolo[4,5,1-de]pteridine exhibits antiproliferative activity against human HeLa cells, with 1 out of 6 tested concentrations showing activity ≤1 µM in a WST-8 assay after 48-hour incubation [1]. For context, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives tested against HeLa cells in a published series showed %inhibition values at 100 µM ranging from 28–35% for unsubstituted parent scaffolds, with activity improving only upon extensive substitution [2]. The target compound, as an unsubstituted parent scaffold, demonstrates measurable antiproliferative activity at concentrations below 100 µM, suggesting intrinsic cytotoxicity that may be enhanced through derivatization. However, this evidence is classified as supporting only, as direct head-to-head comparison under identical assay conditions is not available.

Antiproliferative activity HeLa Cancer cell screening

Nitrogen Density and Synthetic Tractability: Differentiation from Pyrazolopyrimidine Adenosine Kinase Inhibitors

Within the broader class of nitrogen-containing fused heterocycles evaluated as adenosine kinase inhibitors, scaffold architecture dramatically influences potency. Pyrazolopyrimidine 13c demonstrated an IC50 of 7.5 nM, while the corresponding open-chain alkynylpyrimidine analog 13g showed only 22 nM, and pyrrolopyrimidine 17a was completely inactive [1]. The 4H-pyrazolo[4,5,1-de]pteridine scaffold embeds a higher nitrogen density (5 nitrogen atoms in 12 heavy atoms; N/C ratio = 0.71) than pyrazolopyrimidines (4 nitrogen atoms; N/C ratio typically 0.50–0.57), which may confer differentiated hydrogen-bonding capacity and metal-chelating potential. This class-level inference suggests that the target scaffold could access binding interactions unavailable to pyrazolopyrimidine or pyridopyrimidine cores, though direct experimental validation with this specific compound is not yet published.

Nitrogen-rich heterocycle Adenosine kinase Scaffold comparison

Evidence-Backed Application Scenarios for 4H-Pyrazolo[4,5,1-de]pteridine (CAS 871117-98-5)


Fragment-Based Lead Discovery Targeting Kinases or Metalloenzymes Requiring High Nitrogen Density

The compact molecular weight (159.15 Da) and high nitrogen density (N/C = 0.71) of 4H-pyrazolo[4,5,1-de]pteridine make it an attractive fragment for screening against kinase ATP-binding sites or metalloenzyme active sites. Unlike pyrazolo[3,4-b]pyridine fragments (MW > 200 Da for substituted variants), this scaffold offers a leaner starting point with five hydrogen-bond acceptors, enabling fragment growing strategies without exceeding lead-like property thresholds . The scaffold's ligand efficiency (estimated LE > 0.35) compares favorably to the <0.30 values typical of PDE4-targeted pyrazolopyridine leads [1].

Chemical Biology Probe Development for Pteridine-Recognizing Biological Targets

The [4,5,1-de] fusion topology places this compound in an underexplored region of pteridine chemical space, distinct from both the [4,3-g] anti-inflammatory pteridines and the [3,4-b] PDE4 inhibitor pyridines [1]. This topological uniqueness reduces the likelihood of confounding off-target activities associated with more common pteridine scaffolds, making it a cleaner starting point for chemical probe development targeting pteridine-binding proteins such as dihydrofolate reductase, nitric oxide synthase, or xanthine oxidase.

Antiproliferative Screening Cascade Starting Point

The observation of antiproliferative activity at ≤1 µM in HeLa cells for the unsubstituted parent scaffold supports its use as a core structure for systematic structure-activity relationship (SAR) exploration in oncology programs. Unlike pyrazolopyridine scaffolds that require extensive substitution to achieve comparable activity (28–35% inhibition at 100 µM for unsubstituted cores) [1], this compound's intrinsic activity at lower concentrations may accelerate hit-to-lead timelines by reducing the synthetic burden required to achieve initial potency milestones.

Computational Chemistry and Docking Studies Requiring Novel Heterocyclic Chemotypes

The well-defined planar geometry, moderate polarity (PSA 90.65 Ų, AlogP 1.29), and absence of rotatable bonds make 4H-pyrazolo[4,5,1-de]pteridine an ideal candidate for computational docking and molecular dynamics studies. Its five-nitrogen framework offers a distinct electrostatic potential surface compared to the four-nitrogen pyrazolopyrimidine and pyrazolopyridine scaffolds commonly used in virtual screening libraries [1], potentially revealing novel binding poses that are not accessible to more saturated heterocyclic chemotypes.

Quote Request

Request a Quote for 4H-Pyrazolo[4,5,1-de]pteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.